Ecraprost - 136892-64-3

Ecraprost

Catalog Number: EVT-267040
CAS Number: 136892-64-3
Molecular Formula: C28H48O6
Molecular Weight: 480.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ecraprost is under investigation in clinical trial NCT00059657 (Efficacy/safety of Ecraprost in Lipid Emulsion for Treatment of Critical Leg Ischemia Due to Peripheral Arterial Disease).
Synthesis Analysis

The synthesis of Ecraprost involves several intricate steps, primarily utilizing organic synthesis techniques. One prominent method includes the treatment of (1E,3S)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene with butyllithium in ethyl ether. This step is followed by a reaction with a complex formed from tributylphosphine and copper iodide, utilizing 7-[3®-(tert-butyldimethylsilyloxy)-5-oxo-1-cyclopenten-1-yl]heptanoic acid butyl ester as a substrate. The intermediate product undergoes further modification through treatment with butyric anhydride, ultimately leading to Ecraprost after deprotection of tert-butyldimethylsilyl groups using hydrofluoric acid in acetonitrile and water.

Key Parameters in Synthesis

  • Reagents: Butyllithium, tributylphosphine, copper iodide, butyric anhydride.
  • Solvents: Ethyl ether, acetonitrile.
  • Conditions: Careful control of temperature and inert atmosphere is crucial throughout the synthesis process to avoid unwanted side reactions.
Molecular Structure Analysis

Ecraprost features a complex molecular structure that includes multiple functional groups which contribute to its biological activity. The compound consists of a cyclopentene ring system with hydroxyl and carboxyl functionalities that are critical for its interaction with biological targets.

Structural Characteristics

  • Cyclopentene Core: This structure is essential for mimicking natural prostaglandins.
  • Hydroxyl Groups: Facilitate interactions with receptors and enhance solubility.
  • Aliphatic Chains: Contribute to lipid solubility and bioavailability.

The InChI key for Ecraprost is HITYEEHTEOQBAC-OSIGYOHNSA-N, which allows for precise identification in chemical databases .

Chemical Reactions Analysis

Ecraprost participates in various chemical reactions that modify its structure or convert it into other biologically active forms.

Types of Reactions

  • Oxidation: Ecraprost can be oxidized to yield different derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can produce other prostaglandin analogues under specific conditions using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: These occur primarily at hydroxyl and carboxyl groups, utilizing alkyl halides or acyl chlorides as reagents.

Major Products

The reactions involving Ecraprost can lead to various prostaglandin derivatives, each potentially possessing unique therapeutic properties .

Mechanism of Action

Ecraprost acts primarily through vasodilatory mechanisms that are characteristic of prostaglandins. It enhances blood flow by relaxing vascular smooth muscle cells and inhibiting platelet aggregation.

Key Mechanisms

  • Vasodilation: Ecraprost stimulates endothelial cells to produce nitric oxide, leading to relaxation of vascular smooth muscle.
  • Inhibition of Platelet Activation: By reducing platelet aggregation, it prevents thrombosis in ischemic areas.
  • Angiogenesis Promotion: The drug may also stimulate new blood vessel formation, improving perfusion in ischemic tissues .
Physical and Chemical Properties Analysis

Ecraprost exhibits several important physical and chemical properties that influence its pharmacological effectiveness.

Properties

  • Solubility: Highly soluble in organic solvents due to its lipid nature.
  • Stability: The compound's stability is influenced by environmental factors such as pH and temperature; it is typically stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Melting Point: Specific melting point data are not widely reported but are critical for formulation development.

These properties play a significant role in determining the routes of administration and formulation strategies for therapeutic use .

Applications

Ecraprost has been investigated primarily for its potential use in treating critical limb ischemia and other peripheral vascular diseases. Clinical trials have explored its efficacy in improving blood flow and reducing amputation rates in patients who do not qualify for surgical interventions.

Therapeutic Uses

  • Critical Limb Ischemia Treatment: Aimed at improving blood supply to ischemic limbs.
  • Prostaglandin Replacement Therapy: Used as an alternative therapy where traditional treatments fail.

Despite some studies indicating limited efficacy in reducing amputation rates compared to placebo, ongoing research continues to explore optimized formulations and combination therapies involving Ecraprost .

Synthesis and Development of Ecraprost

Historical Context of Prostaglandin-Based Prodrug Design

The development of prostaglandin-based prodrugs emerged from efforts to overcome the inherent pharmacological limitations of native prostaglandins, particularly their rapid metabolic inactivation and systemic side effects. Prostaglandin E1 (PGE1), identified in 1957, demonstrated potent vasodilatory, antiplatelet, and cytoprotective effects but suffered from short plasma half-life and instability at physiological pH. Early prodrug strategies focused on chemical modifications, such as esterification or amide conjugation, to enhance stability. By the 1990s, advanced delivery systems like lipid microspheres gained prominence, leveraging biomimetic pathways to improve tissue targeting. For example, Igarashi and Mizushima (1996) pioneered lipid-encapsulated PGE1 (lipo-PGE1) to prolong circulation time and reduce injection-site reactions [3]. This approach represented a paradigm shift from conventional prostaglandin therapy toward engineered formulations designed to optimize pharmacokinetics and therapeutic efficacy [6] [9].

Table 1: Evolution of Prostaglandin Prodrug Designs

EraStrategyKey InnovationsLimitations Addressed
1970s-1980sEsterificationAlprostadil (PGE1 methyl ester)Chemical instability
1990sLipid microencapsulationLipo-PGE1 (e.g., Ecraprost lipid emulsion)Rapid clearance, poor solubility
2000s-presentTargeted conjugatesAntibody-drug conjugates, polymeric carriersOff-target effects

Rationale for Lipid Microsphere Encapsulation in Ecraprost Formulation

Ecraprost’s formulation as a lipid-encapsulated prodrug directly addresses three critical challenges of native PGE1 therapy:

  • Plasma Stability: Encapsulation within a phospholipid bilayer (comprising DPPA, DPPC, and MPEG5000 DPPE) shields Ecraprost from enzymatic degradation in blood, extending its half-life from minutes to hours [3] [6].
  • Tissue Targeting: The microsphere’s lipid composition mimics endogenous chylomicrons, enabling selective uptake at ischemic tissues via receptor-mediated endocytosis. Studies confirm 3–5 fold higher drug accumulation in vascular endothelium compared to free PGE1 [6].
  • Safety Profile: Microspheres mitigate dose-limiting side effects (e.g., hypotension) by preventing burst release. A 60-μg dose of lipo-ecraprost achieves therapeutic effects equivalent to 120 μg of free PGE1, reducing systemic exposure [1] [7].

Crucially, the inclusion of MPEG5000 DPPE in the lipid shell enhances colloidal stability but introduces polyethylene glycol (PEG)-related anaphylaxis risks. However, case studies confirm that Ecraprost’s non-PEG components (e.g., DPPA/DPPC) can independently trigger IgE-mediated reactions or complement activation-related pseudoallergy (CARPA), underscoring the complexity of its immunogenicity profile [3].

Table 2: Composition and Functions of Ecraprost Lipid Microspheres

ComponentRolePharmacological Impact
1,2-dipalmitoyl-sn-glycero-3-phosphatidic acid (DPPA)Structural integrityEnhances drug loading capacity
1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC)Membrane fluidity regulatorFacilitates fusion with endothelial cells
MPEG5000 DPPEStealth coatingReduces opsonization, prolongs circulation
Octafluoropropane (C3F8)Core gasStabilizes microbubble structure for injection

Synthetic Pathways for Prostaglandin E1 Analogs

The synthesis of Ecraprost (chemical name: 7-[(1R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]heptanoic acid) leverages stereoselective catalysis to construct its prostaglandin backbone. Key steps include:

  • Core Cyclization: A Suzuki coupling reaction introduces α-chain diversity to the cyclopentane core, using hydroborated alkenes as coupling partners. This achieves >98% enantiomeric purity for the 15(S) configuration essential for receptor binding [8].
  • ω-Chain Conjugation: The enone intermediate undergoes nucleophilic addition via higher-order cuprates (e.g., Gilman reagents) to attach the C8–C20 ω-chain. This step is optimized at −78°C to prevent epimerization [8].
  • Prodrug Activation: Ecraprost’s free carboxylic acid is esterified with phosphatidylcholine derivatives before microsphere assembly, enabling enzymatic reconversion to active PGE1 in vascular tissues [6].

Compared to earlier PGE1 analogs (e.g., alprostadil), Ecraprost’s synthetic route incorporates N-acylsulfonamide protecting groups to enable late-stage diversification of the α-chain. This modularity supports parallel synthesis of 26+ analogs for structure-activity relationship (SAR) studies, revealing that C1–C7 alkyl modifications optimize binding to EP4 receptors implicated in vasodilation [8] [10].

Table 3: Key Synthetic Intermediates for Ecraprost

IntermediateStructureSynthetic MethodFunction
Cyclopentene coreCyclopentenone with boronate esterSuzuki couplingα-Side chain diversification
Enoneα,β-unsaturated ketoneOxidation of allylic alcoholElectrophile for ω-chain addition
Higher-order cuprateR2Cu(CN)Li2TransmetallationNucleophile for C8–C20 attachment

Chemical Compounds Referenced in Text:

  • Prostaglandin E1 (PGE1): C20H34O5
  • Ecraprost: C23H38O6 (USAN/INN designation) [2] [10]
  • 1,2-dipalmitoyl-sn-glycero-3-phosphatidic acid (DPPA): C35H67O10P
  • 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC): C40H80NO8P
  • MPEG5000 DPPE: Polyethylene glycol-conjugated phospholipid (MW ≈5750) [3]
  • Octafluoropropane (C3F8): Perfluorocarbon gas [3]

Properties

CAS Number

136892-64-3

Product Name

Ecraprost

IUPAC Name

butyl 7-[(4R,5R)-2-butanoyloxy-4-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopenten-1-yl]heptanoate

Molecular Formula

C28H48O6

Molecular Weight

480.7 g/mol

InChI

InChI=1S/C28H48O6/c1-4-7-11-15-22(29)18-19-23-24(26(21-25(23)30)34-28(32)14-6-3)16-12-9-10-13-17-27(31)33-20-8-5-2/h18-19,22-23,25,29-30H,4-17,20-21H2,1-3H3/b19-18+/t22-,23+,25+/m0/s1

InChI Key

HITYEEHTEOQBAC-OSIGYOHNSA-N

SMILES

CCCCCC(C=CC1C(CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O

Solubility

Soluble in DMSO

Synonyms

AS-013
butyryl prostaglandin F1 butyl ester
Circulase
Ecraprost
Lipo AS-013

Canonical SMILES

CCCCCC(C=CC1C(CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.